molecular formula C20H24N2O4S B2763126 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034446-59-6

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2763126
CAS RN: 2034446-59-6
M. Wt: 388.48
InChI Key: FHYUMLIKHQELMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a complex molecule that has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

Antiviral Activity

Research into the antiviral activity of related compounds, such as the study of 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives, shows promising results against HSV1 and HAV-MBB, demonstrating the potential for these compounds in treating viral infections (F. Attaby et al., 2006).

Experimental and Theoretical Studies

Experimental and theoretical studies on compounds such as 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone provide insights into their chemical behavior, molecular structure, and potential applications in materials science (Ç. Y. Ataol & Ö. Ekici, 2014).

Catalytic Applications

The synthesis and application of Schiff base copper(II) complexes derived from similar compounds have been investigated for their efficiency and selectivity in catalyzing alcohol oxidations, presenting a potential for industrial applications in chemical synthesis and processing (S. Hazra et al., 2015).

Corrosion Inhibition

Studies on the corrosion inhibition efficiency of compounds like 2-((pyridin-2-ylimino)methyl)phenol for carbon steel in acidic environments suggest their potential use in protecting materials against corrosion, highlighting their importance in industrial maintenance and safety (M. Hegazy et al., 2012).

properties

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-15(2)27(24,25)19-5-3-16(4-6-19)13-20(23)22-12-9-18(14-22)26-17-7-10-21-11-8-17/h3-8,10-11,15,18H,9,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYUMLIKHQELMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.